N-(1-(4,5-二甲基-6-氧代-1,6-二氢嘧啶-2-基)-3-(噻吩-2-基)-1H-吡唑-5-基)-4-(N,N-二甲基磺酰胺)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

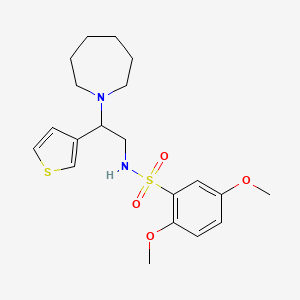

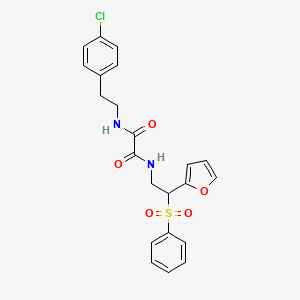

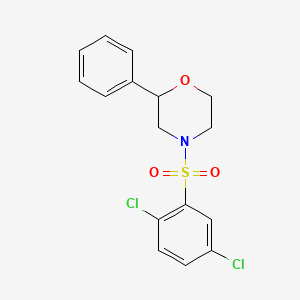

The compound "N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide" is a complex molecule that likely possesses a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, benzamide derivatives with pyrazole and pyrimidine moieties have been shown to exhibit antiproliferative activity and effects on mTORC1 and autophagy , as well as inhibitory potential against various enzymes . These findings suggest that the compound may also interact with biological pathways and enzymes, potentially offering therapeutic benefits.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from various precursors such as 4-aminophenazone or ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester . The synthesis process may include cyclocondensation, hydrolysis, and amidation steps, as seen in the preparation of similar pyrazolo[1,5-a]pyrimidin-3-carboxamides . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route would need to be developed based on its unique structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, IR, ESI-MS, and X-ray single-crystal diffraction . These compounds often feature planar moieties and intermolecular hydrogen bonds that contribute to their stability and biological activity . The molecular structure of "N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide" would likely exhibit similar characteristics, which could be elucidated using these analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the presence of functional groups such as pyrazole, pyrimidine, and thiophene rings . These groups can participate in various chemical reactions, potentially leading to the formation of new compounds with diverse biological activities. The specific chemical reactions that "N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide" might undergo would depend on its precise structure and the presence of reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their biological application and can be predicted based on their molecular structure . Compounds with similar structures have shown good metabolic stability and inhibitory activities, suggesting that "N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide" may also possess favorable properties for drug development. However, experimental determination of these properties would be necessary to confirm this.

科学研究应用

合成与表征

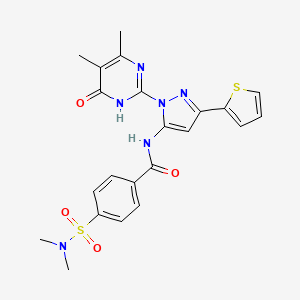

- 一项研究报告了合成了一系列具有潜在生物应用的N-取代苯甲酰胺。对这些化合物进行了筛选,以了解其对人重组碱性磷酸酶和外源5'-核苷酸酶的抑制潜力,突出了它们在药物化学中针对核苷酸蛋白质相互作用的相关性 (Saeed 等,2015).

- 另一项研究工作重点关注合成新型取代的二甲基苯并衍生物,包括苯甲酰胺和噻吩并嘧啶衍生物,显示出细胞毒活性。本研究强调了此类化合物在抗癌剂开发中的潜力 (Abu‐Hashem & Aly,2017).

抗癌活性

- 对吡唑并[3,4-d]嘧啶-4-酮衍生物的研究揭示了对MCF-7人乳腺腺癌细胞系具有显着的抗肿瘤活性。本研究中的化合物显示出有效的抑制活性,表明了开发新型抗癌药物的途径 (Abdellatif 等,2014).

抗炎和镇痛剂

- 合成了源自维斯那金酮和凯利宁酮的新型化合物,并将其评估为具有镇痛和抗炎活性的环氧合酶抑制剂。该研究表明这些衍生物在治疗炎症和疼痛方面的治疗潜力 (Abu‐Hashem、Al-Hussain 和 Zaki,2020).

抗菌活性

- 合成了一类吡唑并嘧啶衍生物,显示出显着的抗菌活性。此类化合物可能通过提供针对微生物病原体的新的作用机制,在解决耐药性方面发挥关键作用 (Rahmouni 等,2016).

属性

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O4S2/c1-13-14(2)23-22(25-20(13)29)28-19(12-17(26-28)18-6-5-11-33-18)24-21(30)15-7-9-16(10-8-15)34(31,32)27(3)4/h5-12H,1-4H3,(H,24,30)(H,23,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGMPIKJQMDIQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)

![3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide](/img/structure/B2520726.png)

![(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2520738.png)

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520739.png)